molecular formula C17H20N2S B15318868 (+)-Promethazine CAS No. 67253-23-0

(+)-Promethazine

Cat. No.: B15318868
CAS No.: 67253-23-0
M. Wt: 284.4 g/mol
InChI Key: PWWVAXIEGOYWEE-CYBMUJFWSA-N
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Description

(+)-Promethazine is a first-generation antihistamine and antipsychotic medication. It is commonly used to treat allergies, nausea, and motion sickness. The compound is a derivative of phenothiazine and has a chiral center, making it optically active. The (+)-enantiomer is the active form of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Promethazine typically involves the reaction of phenothiazine with 2-dimethylaminoethyl chloride in the presence of a base such as sodium amide. The reaction is carried out under reflux conditions to yield the desired product. The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(+)-Promethazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides back to the parent compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The parent compound, this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(+)-Promethazine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenothiazine derivatives.

    Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.

    Medicine: Extensively studied for its antihistamine and antiemetic properties. It is also being researched for its potential use in treating psychiatric disorders.

    Industry: Utilized in the formulation of various pharmaceutical products.

Mechanism of Action

(+)-Promethazine exerts its effects primarily by blocking histamine H1 receptors, thereby preventing the action of histamine. It also has anticholinergic and sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. The molecular targets include histamine H1 receptors, muscarinic acetylcholine receptors, and dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Diphenhydramine: A first-generation antihistamine with similar sedative effects.

    Meclizine: Used to treat motion sickness and vertigo, similar to (+)-Promethazine.

Uniqueness

This compound is unique due to its combination of antihistamine, antiemetic, and antipsychotic properties. Its ability to act on multiple receptor types makes it versatile in treating various conditions.

Properties

CAS No.

67253-23-0

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

(2R)-N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine

InChI

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3/t13-/m1/s1

InChI Key

PWWVAXIEGOYWEE-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C

Origin of Product

United States

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